Cas no 1248397-91-2 (4-(2-cyclopropylethyl)piperidine)

4-(2-cyclopropylethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 4-(2-cyclopropylethyl)-

- 4-(2-Cyclopropylethyl)piperidine

- 4-(2-cyclopropylethyl)piperidine

-

- インチ: 1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2

- InChIKey: SFIFYSUAFPMTOZ-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CCC2CC2)CC1

4-(2-cyclopropylethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1256710-0.05g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95.0% | 0.05g |

$707.0 | 2025-02-21 | |

| TRC | C239091-1g |

4-(2-Cyclopropylethyl)piperidine |

1248397-91-2 | 1g |

$ 775.00 | 2022-06-01 | ||

| Life Chemicals | F8882-9457-1g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95%+ | 1g |

$535.0 | 2023-09-05 | |

| Life Chemicals | F8882-9457-2.5g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95%+ | 2.5g |

$1070.0 | 2023-09-05 | |

| Life Chemicals | F8882-9457-10g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95%+ | 10g |

$2247.0 | 2023-09-05 | |

| Enamine | EN300-1256710-5.0g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95.0% | 5.0g |

$2443.0 | 2025-02-21 | |

| Enamine | EN300-1256710-50mg |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 50mg |

$707.0 | 2023-10-02 | ||

| Enamine | EN300-1256710-1000mg |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 1000mg |

$842.0 | 2023-10-02 | ||

| Enamine | EN300-1256710-10000mg |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 10000mg |

$3622.0 | 2023-10-02 | ||

| Enamine | EN300-1256710-2.5g |

4-(2-cyclopropylethyl)piperidine |

1248397-91-2 | 95.0% | 2.5g |

$1650.0 | 2025-02-21 |

4-(2-cyclopropylethyl)piperidine 関連文献

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

4-(2-cyclopropylethyl)piperidineに関する追加情報

Chemical Profile of 4-(2-cyclopropylethyl)piperidine (CAS No. 1248397-91-2)

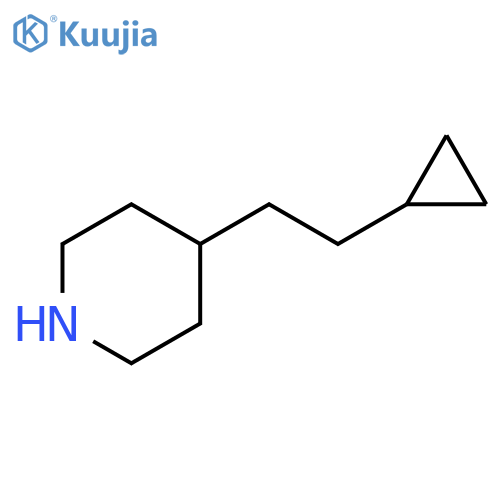

4-(2-cyclopropylethyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 1248397-91-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which imparts unique electronic and steric properties suitable for drug design and development. The presence of a cyclopropyl group at the 2-position and an ethyl group at the 4-position introduces additional molecular complexity, influencing both its physicochemical properties and potential biological activities.

The structural motif of 4-(2-cyclopropylethyl)piperidine makes it a versatile scaffold for medicinal chemists. Piperidine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. The cyclopropyl group, a small three-carbon ring, contributes to steric hindrance and can modulate binding interactions with biological targets. This feature is particularly valuable in optimizing drug-like properties such as solubility, metabolic stability, and target affinity.

In recent years, 4-(2-cyclopropylethyl)piperidine has been explored as a key intermediate in the synthesis of novel pharmacophores. Its structural framework allows for modifications at multiple positions, enabling the development of libraries of compounds with tailored biological profiles. Researchers have leveraged this compound to investigate its potential in modulating neurotransmitter systems, particularly in the context of GABAergic and dopaminergic pathways. Preliminary studies suggest that derivatives of this scaffold may exhibit anxiolytic, antidepressant, or antipsychotic-like effects, making it a promising candidate for further pharmacological exploration.

The synthesis of 4-(2-cyclopropylethyl)piperidine typically involves multi-step organic reactions, often starting from commercially available precursors such as piperidine and cyclopropane-containing compounds. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications. The compound’s stability under various reaction conditions makes it a reliable building block for complex molecular constructions.

From a computational chemistry perspective, 4-(2-cyclopropylethyl)piperidine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have revealed insights into its electronic structure and potential hydrogen bonding capabilities, which are critical for understanding its pharmacodynamic behavior. These studies have informed the design of next-generation analogs with improved binding affinities and reduced off-target effects.

The pharmacokinetic profile of 4-(2-cyclopropylethyl)piperidine is another area of active investigation. Metabolic stability studies indicate that the compound undergoes biotransformation via cytochrome P450-mediated pathways, suggesting potential drug-drug interactions. However, its favorable pharmacokinetic properties in preclinical models have positioned it as a viable candidate for further development into therapeutic agents. Additionally, its solubility characteristics have been optimized through structural modifications to enhance bioavailability.

In the realm of drug discovery pipelines, 4-(2-cyclopropylethyl)piperidine serves as a valuable tool compound for high-throughput screening (HTS) campaigns targeting orphan receptors and novel biomarkers. Its structural flexibility allows for rapid diversification into large compound collections, increasing the likelihood of identifying lead candidates with high efficacy and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this scaffold in preclinical models.

The regulatory landscape surrounding 4-(2-cyclopropylethyl)piperidine is also noteworthy. As an intermediate in pharmaceutical synthesis, it must comply with Good Manufacturing Practices (GMP) to ensure consistency and purity across batches. Regulatory agencies require thorough characterization data to support its use in drug development processes. Recent guidelines emphasize the importance of green chemistry principles in synthesizing such compounds, promoting sustainable practices that minimize environmental impact.

Future directions in the study of 4-(2-cyclopropylethyl)piperidine include exploring its role in combinatorial therapy regimens. By pairing this scaffold with other bioactive molecules, researchers aim to develop synergistic approaches that enhance therapeutic outcomes while reducing side effects. Furthermore, advances in biocatalysis and flow chemistry may provide new avenues for synthesizing derivatives more efficiently than traditional methods allow.

In conclusion,4-(2-cyclopropylethyl)piperidine (CAS No. 1248397-91-2) represents a significant asset in modern drug discovery efforts due to its structural versatility and potential biological activity. Ongoing research continues to uncover new applications for this compound across multiple therapeutic domains, underscoring its importance as both a research tool and a candidate for clinical development.

1248397-91-2 (4-(2-cyclopropylethyl)piperidine) 関連製品

- 872624-57-2(Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate)

- 380333-81-3(3-(4,6-dimethylpyrimidin-2-yl)amino-1-{2-3-(prop-1-en-2-yl)phenylpropan-2-yl}urea)

- 1701992-54-2(2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid)

- 1806915-18-3(2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid)

- 1805422-91-6(5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)

- 1539608-27-9(6-amino-1,3-benzothiazole-2-carboxylic acid)

- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)

- 1247095-42-6(4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole)

- 2171373-12-7(1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid)

- 2325671-02-9(2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)